molecular formula C24H21N3O4S2 B2953490 N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE CAS No. 330190-13-1

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE

Cat. No.: B2953490
CAS No.: 330190-13-1
M. Wt: 479.57
InChI Key: VJHUYDLSNDDSJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its potential biological activities and has been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the thiazole ring through a cyclization reaction. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine. The final step usually involves the sulfonation of the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit the biosynthesis of essential biomolecules in microorganisms, leading to antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: Known for its antimicrobial and anticancer properties.

    N-(4-METHYL-5-(4-(SUBSTITUTED PHENYLAMINO)METHYL)-5-THIOXO-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)BENZAMIDE: Exhibits significant antimicrobial activity.

Uniqueness

N-[4-(4-METHOXYPHENYL)-1,3-THIAZOL-2-YL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct biological activities. Its combination of methoxyphenyl and methylbenzenesulfonamido groups enhances its potential as a bioactive molecule.

Properties

IUPAC Name

N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N3O4S2/c1-16-7-13-19(14-8-16)33(29,30)27-21-6-4-3-5-20(21)23(28)26-24-25-22(15-32-24)17-9-11-18(31-2)12-10-17/h3-15,27H,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHUYDLSNDDSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.